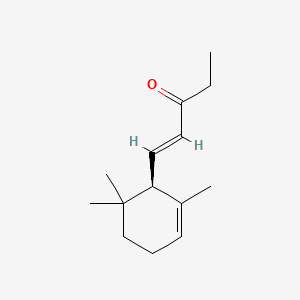

5-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-4-penten-3-one

Description

Chemical Classification and Structural Features within the Ionone (B8125255) Family

Methyl-alpha-ionone (B1628513) belongs to the class of organic compounds known as C14-norisoprenoids. wikipedia.orgmdpi.com Norisoprenoids are derived from the enzymatic cleavage of carotenoids. thegoodscentscompany.com The core structure of the ionone family features a trimethylcyclohexenyl ring and an acyl side chain. The position of the double bond within the cyclohexene (B86901) ring and the structure of the side chain differentiate the various ionone isomers.

The primary ionone isomers are alpha-ionone (B122830), beta-ionone (B89335), and gamma-ionone (B106490). Alpha-ionone is characterized by an endocyclic double bond (within the ring) that is not conjugated with the ketone group of the side chain. pellwall.com In beta-ionone, the endocyclic double bond is conjugated with the side chain. pellwall.com Gamma-ionone possesses an exocyclic double bond (outside the ring). nih.gov

Methyl-alpha-ionone is structurally similar to alpha-ionone, with the key difference being an additional methyl group on the acyl side chain. Specifically, it is 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one. google.com This seemingly minor addition has a significant impact on its chemical and olfactory properties.

Table 1: Structural Comparison of Key Ionone Family Members

| Compound | Chemical Formula | Key Structural Feature |

|---|---|---|

| Alpha-Ionone | C13H20O | Endocyclic double bond, non-conjugated |

| Beta-Ionone | C13H20O | Endocyclic double bond, conjugated |

| Gamma-Ionone | C13H20O | Exocyclic double bond |

| Methyl-alpha-ionone | C14H22O | Alpha-ionone structure with an additional methyl group on the acyl side chain |

Academic Significance and Research Trajectories of Methyl-alpha-ionone

The academic significance of methyl-alpha-ionone is primarily rooted in fragrance and flavor chemistry. Its complex and appealing scent profile has made it a subject of interest for both synthetic and analytical chemists. Research trajectories have historically focused on its synthesis, separation of its isomers, and understanding the structure-odor relationship.

A significant area of research has been the synthesis of specific isomers of methyl-alpha-ionone to achieve desired fragrance profiles. For instance, a patent describes a method for the synthesis of alpha-iso-methyl ionone, highlighting its commercial importance due to its elegant and gentle fragrance. nih.gov The synthesis typically involves the condensation of citral (B94496) with a ketone, followed by a cyclization reaction. wikipedia.org

More recent research has explored the biotransformation of methyl-alpha-ionone and its parent compounds using microorganisms. A study demonstrated the conversion of alpha-methylionone by Aspergillus niger, leading to various hydroxylated and oxidized products. google.comnih.gov This line of research is driven by the growing demand for "natural" fragrance and flavor compounds produced through biotechnological routes.

Beyond its use in perfumery, research has also touched upon the biological activities of ionones and their derivatives. For example, some ionone analogs have been investigated as insect attractants. nih.gov While much of this research has focused on alpha-ionone and beta-ionone, the structural similarity of methyl-alpha-ionone suggests potential for similar biological activities, representing a possible future research trajectory.

Isomeric Diversity and Stereochemical Importance in Research Contexts

Methyl-alpha-ionone exhibits significant isomeric diversity, which is of paramount importance in research, particularly in the context of its sensory properties. The presence of stereocenters in the molecule gives rise to different stereoisomers, each with a unique three-dimensional arrangement and, consequently, a distinct odor profile.

The main isomers of methyl-alpha-ionone are alpha-n-methyl ionone and alpha-iso-methyl ionone, which differ in the position of the methyl group on the side chain. Furthermore, each of these can exist as different stereoisomers (enantiomers and diastereomers).

Research has shown that the stereochemistry of methyl-alpha-ionone isomers has a profound effect on their scent. For example, the enantiomers of alpha-n-methylionone have been described with distinct odor characteristics, with one being more woody and powdery and the other having a slightly fruity nuance. The separation and characterization of these isomers are a significant challenge and an active area of research, often employing advanced analytical techniques such as multidimensional gas chromatography.

The synthesis of stereochemically pure isomers is a key objective for fragrance chemists, as it allows for the creation of more refined and specific scent profiles. The different isomers of methyl-alpha-ionone are often sold as mixtures, but high-purity grades of specific isomers are also available for specialized applications in high-end perfumery. nih.gov

Table 2: Key Isomers of Methyl-alpha-ionone and Their Significance

| Isomer | Common Name | Key Differentiating Feature | Research Significance |

|---|---|---|---|

| (E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one | alpha-n-Methylionone | Methyl group at the C5 position of the pentenone chain | Subject of stereochemical studies to understand structure-odor relationships. |

| (3E)-3-Methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one | alpha-iso-Methyl ionone | Methyl group at the C3 position of the butenone chain | Commercially significant isomer with a highly valued fragrance profile. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,13H,5-6,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKMGDRERYMTJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C=CC1C(=CCCC1(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026240 | |

| Record name | 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

yellowish, oily liquid | |

| Record name | Methyl-alpha-ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/87/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.921-0.930 | |

| Record name | Methyl-alpha-ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/87/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7779-30-8, 127-42-4 | |

| Record name | 5-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-4-penten-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7779-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Penten-3-one, 1-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (1E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(E)]-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Engineering

Traditional Chemical Synthesis Routes for Methyl-alpha-ionone (B1628513)

The classical synthesis of methyl-alpha-ionone, and its isomers like beta-ionone (B89335), begins with citral (B94496) and acetone. This process is typically divided into two main stages:

Aldol (B89426) Condensation Reactions for Pseudoionone (B86502) Intermediate Formation

The initial step involves the aldol condensation of citral (a mixture of E/Z stereoisomers, geranial and neral) with acetone. This reaction is catalyzed by a base, commonly alkali hydroxides such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or barium hydroxide perfumerflavorist.comwpmucdn.comtaylorfrancis.comgoogle.comwikipedia.orgscentree.counl.edu.ar. The reaction yields pseudoionone, which is an intermediate containing two isomers that differ in the geometry of a double bond perfumerflavorist.comwpmucdn.com.

Acid-Catalyzed Cyclization Processes for Target Compound Generation

The second stage involves the acid-catalyzed cyclization of pseudoionone to produce a mixture of ionone (B8125255) isomers, primarily alpha-ionone (B122830) and beta-ionone perfumerflavorist.comwpmucdn.comwikipedia.orgscentree.counl.edu.armdpi.comwpmucdn.com. The specific isomer distribution is highly dependent on the acid catalyst and reaction conditions.

Optimization of Catalytic Systems and Reaction Conditions for Enhanced Yield and Selectivity

Optimization efforts aim to improve yields, selectivity towards specific isomers, and reduce reaction times and waste.

Chemo-Enzymatic and Biocatalytic Strategies in Synthesis

Enzymatic and biocatalytic approaches offer potential for greener and more selective synthesis pathways.

Exploration of Green Chemistry Principles in Synthetic Pathways

Efforts are being made to align ionone synthesis with green chemistry principles, focusing on reducing waste, using less hazardous substances, and improving energy efficiency.

Stereoselective Synthesis and Enantiomeric Control

Achieving stereoselective synthesis is crucial for obtaining specific enantiomers of alpha-ionone, which can have distinct olfactory properties.

Derivatization Chemistry and Analog Development for Research Probes

The development of research probes often involves modifying a parent molecule to introduce functionalities that allow for detection, tracking, or specific interaction with biological systems. For Methyl-alpha-ionone, derivatization strategies would aim to append reporter groups, increase specificity, or alter its physicochemical properties for targeted applications.

Strategies for Derivatization

Derivatization of Methyl-alpha-ionone can be approached by targeting various reactive sites within its structure. The carbonyl group and the double bonds are primary candidates for chemical modification.

Carbonyl Group Modification: The ketone functionality can undergo reactions such as Schiff base formation with amines, oxime formation with hydroxylamines, or reduction to an alcohol. These modifications can serve as handles for attaching fluorescent tags, biotin (B1667282) labels for affinity purification, or other functional moieties. For example, reacting Methyl-alpha-ionone with an amino-functionalized fluorophore could yield a fluorescent analog.

Alkene Modifications: The double bonds in the cyclohexene (B86901) ring and the exocyclic double bond are susceptible to electrophilic addition, epoxidation, or dihydroxylation. These reactions can introduce new functional groups or alter the electronic properties of the molecule, potentially leading to analogs with unique spectroscopic signatures or altered biological interactions.

Structural Analogs: Beyond direct derivatization, the synthesis of structural analogs involves creating molecules that retain the core ionone scaffold but with systematic modifications. This could include altering the position or number of methyl groups, changing the ring size, or modifying the side chain. Such analogs are crucial for structure-activity relationship (SAR) studies, helping to elucidate the molecular basis of any biological activity or to fine-tune properties for specific probe applications.

Development of Research Probes

The derivatized forms or synthesized analogs of Methyl-alpha-ionone can be developed into various types of research probes:

Fluorescent Probes: By conjugating Methyl-alpha-ionone derivatives with fluorophores (e.g., fluorescein (B123965), rhodamine, or coumarin (B35378) derivatives), researchers can create probes to visualize the compound's localization, uptake, or metabolic fate within cells or tissues. The ionone structure itself might influence binding to specific cellular components, making such fluorescent conjugates valuable for studying cellular processes. Literature on fluorescent probes often involves modifying known scaffolds with reporter groups mdpi.comresearchgate.netnih.gov. While direct examples for Methyl-alpha-ionone are not prevalent, the general methodology is well-established.

Affinity Probes: Introducing affinity tags, such as biotin or specific peptides, onto Methyl-alpha-ionone derivatives can facilitate the identification of binding partners or cellular targets. These probes can be used in pull-down assays or affinity chromatography to isolate and study proteins or other biomolecules that interact with the ionone scaffold.

Activity-Based Probes (ABPs): If Methyl-alpha-ionone or its analogs are found to interact with specific enzymes or cellular pathways, they could be modified to create ABPs. These probes typically incorporate a reactive warhead that covalently binds to the active site of a target enzyme, along with a reporter tag for detection.

Metabolic Tracers: Isotopically labeled versions (e.g., with ¹³C or ²H) of Methyl-alpha-ionone or its derivatives can serve as metabolic tracers. These allow researchers to track the metabolic pathways and transformations of the compound within biological systems using techniques like mass spectrometry.

Research Findings and Data

While specific research findings detailing the derivatization of Methyl-alpha-ionone for probe development are scarce in the provided search results, general principles from ionone chemistry and fluorescent probe synthesis can be inferred.

The synthesis of ionone and methylionone analogs from precursors like delta-pyronene has been reported researchgate.net. These studies focus on creating novel structures with potential fragrance applications, but the synthetic methodologies employed—such as aldol condensation and cyclization reactions—could be adapted for introducing functional groups. For instance, the synthesis of "iso"-beta-ionone and "iso"-beta-isomethylionone from delta-pyronene via an allylic alcohol intermediate highlights the versatility of ionone precursors researchgate.net.

The broader field of fluorescent probe development demonstrates successful strategies for creating probes by conjugating known scaffolds with fluorophores. For example, research on coumarin-based, rhodamine-based, and terpyridine-based fluorescent probes for detecting ions or biomolecules showcases the chemical modifications involved mdpi.com. Similarly, the synthesis of fluorescein and NBD conjugates of dopamine (B1211576) receptor ligands illustrates how known bioactive molecules can be converted into fluorescent probes for receptor studies nih.gov. These examples underscore the potential for applying similar derivatization techniques to Methyl-alpha-ionone.

To illustrate the potential derivatization reactions and their outcomes, consider the following hypothetical table based on common chemical transformations of ketones and alkenes:

Table 1: Potential Derivatization Strategies for Methyl-alpha-ionone

| Reaction Type | Target Site | Reagent Example | Introduced Functional Group | Potential Probe Type |

| Schiff Base Formation | Carbonyl (C=O) | Amino-functionalized fluorophore (e.g., 5-aminofluorescein) | Imine (-C=N-) linked to fluorophore | Fluorescent probe for cellular imaging |

| Oxime Formation | Carbonyl (C=O) | Hydroxylamine-biotin conjugate | Oxime (=N-OH) linked to biotin | Affinity probe for target identification |

| Epoxidation | Exocyclic Double Bond (C=C) | m-Chloroperoxybenzoic acid (mCPBA) | Epoxide ring | Intermediate for further functionalization |

| Dihydroxylation | Cyclohexene Double Bond (C=C) | Osmium tetroxide (OsO₄) with NMO | Vicinal diol (-OH, -OH) | Site for conjugation or altered polarity |

| Wittig Reaction | Carbonyl (C=O) | Phosphonium ylide with terminal alkyne | Alkyne (-C≡CH) | Click chemistry handle for bioconjugation |

Note: This table presents potential strategies based on general organic chemistry principles applied to the structure of Methyl-alpha-ionone. Specific yields and optimal conditions would require experimental validation.

The development of such probes would necessitate rigorous characterization of the synthesized derivatives, including spectroscopic analysis (NMR, MS, IR) and assessment of their fluorescent properties (excitation/emission spectra, quantum yield, photostability) if intended as fluorescent probes. Biological evaluation would then confirm their utility as research tools.

Compound List:

Methyl-alpha-ionone

Pseudoionone

Alpha-ionone

Beta-ionone

Gamma-ionone

Iso-beta-ionone

Iso-beta-isomethylionone

Alpha-isomethylionone

Alpha-methylionone

Citral

Acetone

Hydroxylamine-biotin conjugate

m-Chloroperoxybenzoic acid (mCPBA)

Osmium tetroxide (OsO₄)

N-methylmorpholine N-oxide (NMO)

Biotin

Fluorescein

Rhodamine

Coumarin

NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl)

PPHT (D-2 agonist)

Spiperone (D-2 antagonist)

SKF 38393 (D-1 agonist)

SKF 83566 (D-1 antagonist)

Azidothymidine

Safirinium derivatives

Dopamine receptor ligands

D-1 receptor ligands

D-2 receptor ligands### 2.5. Derivatization Chemistry and Analog Development for Research Probes

Methyl-alpha-ionone, a compound primarily recognized for its role in the fragrance industry, also presents opportunities for derivatization and analog development for use as research probes in chemical biology and related fields. While direct literature on Methyl-alpha-ionone specifically as a research probe is limited, its structural class (ionones) and potential for chemical modification suggest avenues for creating such tools. This section focuses on the principles and potential applications of derivatizing Methyl-alpha-ionone to generate molecules useful in scientific investigation.

Strategies for Derivatization

Derivatization of Methyl-alpha-ionone can be approached by targeting various reactive sites within its structure. The carbonyl group and the double bonds are primary candidates for chemical modification.

Carbonyl Group Modification: The ketone functionality can undergo reactions such as Schiff base formation with amines, oxime formation with hydroxylamines, or reduction to an alcohol. These modifications can serve as handles for attaching fluorescent tags, biotin labels for affinity purification, or other functional moieties. For example, reacting Methyl-alpha-ionone with an amino-functionalized fluorophore could yield a fluorescent analog.

Alkene Modifications: The double bonds in the cyclohexene ring and the exocyclic double bond are susceptible to electrophilic addition, epoxidation, or dihydroxylation. These reactions can introduce new functional groups or alter the electronic properties of the molecule, potentially leading to analogs with unique spectroscopic signatures or altered biological interactions.

Structural Analogs: Beyond direct derivatization, the synthesis of structural analogs involves creating molecules that retain the core ionone scaffold but with systematic modifications. This could include altering the position or number of methyl groups, changing the ring size, or modifying the side chain. Such analogs are crucial for structure-activity relationship (SAR) studies, helping to elucidate the molecular basis of any biological activity or to fine-tune properties for specific probe applications.

Development of Research Probes

The derivatized forms or synthesized analogs of Methyl-alpha-ionone can be developed into various types of research probes:

Fluorescent Probes: By conjugating Methyl-alpha-ionone derivatives with fluorophores (e.g., fluorescein, rhodamine, or coumarin derivatives), researchers can create probes to visualize the compound's localization, uptake, or metabolic fate within cells or tissues. The ionone structure itself might influence binding to specific cellular components, making such fluorescent conjugates valuable for studying cellular processes. Literature on fluorescent probes often involves modifying known scaffolds with reporter groups mdpi.comresearchgate.netnih.gov. While direct examples for Methyl-alpha-ionone are not prevalent, the general methodology is well-established.

Affinity Probes: Introducing affinity tags, such as biotin or specific peptides, onto Methyl-alpha-ionone derivatives can facilitate the identification of binding partners or cellular targets. These probes can be used in pull-down assays or affinity chromatography to isolate and study proteins or other biomolecules that interact with the ionone scaffold.

Activity-Based Probes (ABPs): If Methyl-alpha-ionone or its analogs are found to interact with specific enzymes or cellular pathways, they could be modified to create ABPs. These probes typically incorporate a reactive warhead that covalently binds to the active site of a target enzyme, along with a reporter tag for detection.

Metabolic Tracers: Isotopically labeled versions (e.g., with ¹³C or ²H) of Methyl-alpha-ionone or its derivatives can serve as metabolic tracers. These allow researchers to track the metabolic pathways and transformations of the compound within biological systems using techniques like mass spectrometry.

Research Findings and Data

While specific research findings detailing the derivatization of Methyl-alpha-ionone for probe development are scarce in the provided search results, general principles from ionone chemistry and fluorescent probe synthesis can be inferred.

The synthesis of ionone and methylionone analogs from precursors like delta-pyronene has been reported researchgate.net. These studies focus on creating novel structures with potential fragrance applications, but the synthetic methodologies employed—such as aldol condensation and cyclization reactions—could be adapted for introducing functional groups. For instance, the synthesis of "iso"-beta-ionone and "iso"-beta-isomethylionone from delta-pyronene via an allylic alcohol intermediate highlights the versatility of ionone precursors researchgate.net.

The broader field of fluorescent probe development demonstrates successful strategies for creating probes by conjugating known scaffolds with fluorophores. For example, research on coumarin-based, rhodamine-based, and terpyridine-based fluorescent probes for detecting ions or biomolecules showcases the chemical modifications involved mdpi.com. Similarly, the synthesis of fluorescein and NBD conjugates of dopamine receptor ligands illustrates how known bioactive molecules can be converted into fluorescent probes for receptor studies nih.gov. These examples underscore the potential for applying similar derivatization techniques to Methyl-alpha-ionone.

To illustrate the potential derivatization reactions and their outcomes, consider the following table based on common chemical transformations of ketones and alkenes:

Table 1: Potential Derivatization Strategies for Methyl-alpha-ionone

| Reaction Type | Target Site | Example Reagent | Introduced Functional Group / Moiety | Potential Probe Type |

| Schiff Base Formation | Carbonyl (C=O) | Amino-functionalized fluorophore | Imine (-C=N-) linked to fluorophore | Fluorescent probe for cellular imaging |

| Oxime Formation | Carbonyl (C=O) | Hydroxylamine-biotin conjugate | Oxime (=N-OH) linked to biotin | Affinity probe for target identification |

| Epoxidation | Exocyclic Double Bond (C=C) | m-Chloroperoxybenzoic acid (mCPBA) | Epoxide ring | Intermediate for further functionalization |

| Dihydroxylation | Cyclohexene Double Bond (C=C) | Osmium tetroxide (OsO₄) with NMO | Vicinal diol (-OH, -OH) | Site for conjugation or altered polarity |

| Wittig Reaction | Carbonyl (C=O) | Phosphonium ylide with terminal alkyne | Alkyne (-C≡CH) | Click chemistry handle for bioconjugation |

| Reductive Amination | Carbonyl (C=O) | Amino-functionalized probe (e.g., fluorescent dye) | Amine (-CH₂-NH-) linked to probe | Fluorescent or affinity probe |

| Click Chemistry (Alkyne) | Via derivatization | Azide-functionalized fluorophore | Triazole ring via CuAAC | Fluorescent probe for bio-orthogonal labeling |

Note: This table presents potential strategies based on general organic chemistry principles applied to the structure of Methyl-alpha-ionone. Specific yields and optimal conditions would require experimental validation.

The development of such probes would necessitate rigorous characterization of the synthesized derivatives, including spectroscopic analysis (NMR, MS, IR) and assessment of their fluorescent properties (excitation/emission spectra, quantum yield, photostability) if intended as fluorescent probes. Biological evaluation would then confirm their utility as research tools.

Compound List:

Methyl-alpha-ionone

Pseudoionone

Alpha-ionone

Beta-ionone

Gamma-ionone

Iso-beta-ionone

Iso-beta-isomethylionone

Alpha-isomethylionone

Alpha-methylionone

Citral

Acetone

5-aminofluorescein

Hydroxylamine-biotin conjugate

m-Chloroperoxybenzoic acid (mCPBA)

Osmium tetroxide (OsO₄)

N-methylmorpholine N-oxide (NMO)

Biotin

Fluorescein

Rhodamine

Coumarin

NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl)

PPHT (D-2 agonist)

Spiperone (D-2 antagonist)

SKF 38393 (D-1 agonist)

SKF 83566 (D-1 antagonist)

Azidothymidine

Safirinium derivatives

Dopamine receptor ligands

D-1 receptor ligands

D-2 receptor ligands

Biosynthesis, Biotransformation, and Environmental Dynamics

Natural Occurrence and Biosynthesis of Related Ionone (B8125255) Compounds

Ionones are a group of fragrance compounds naturally present in various plants. mdpi.com They are C13 apocarotenoids, meaning they are derived from the breakdown of C40 carotenoids. nih.gov The most common isomers, α-ionone and β-ionone, are responsible for the characteristic scent of violets and are found in numerous fruits, flowers, and vegetables. mdpi.comresearchgate.net For instance, the flowers of Osmanthus fragrans are rich in α-ionone and β-ionone, which are major contributors to their unique aroma. ptbioch.edu.plnih.gov

The biosynthesis of these ionones in plants occurs through the enzymatic cleavage of carotenoids. nih.govresearchgate.net Specific enzymes known as carotenoid cleavage dioxygenases (CCDs) are responsible for this process. nih.govresearchgate.net The CCD1 and CCD4 subfamilies, in particular, target the 9,10 and 9',10' double bonds of carotenoid precursors to produce C13 apocarotenoids like ionones. ptbioch.edu.plmdpi.com For example, α-carotene is cleaved to yield α-ionone, while β-carotene is the precursor for β-ionone. ptbioch.edu.plgoogle.com This enzymatic degradation is a key pathway for the formation of these prominent scent compounds in the plant kingdom. nih.govmdpi.com While ionones are widespread, they typically occur in plants at very low concentrations. nih.govnih.gov

Microbial Bioconversion of Methyl-alpha-ionone (B1628513) and Analogues

Microorganisms, particularly fungi and bacteria, are capable of transforming methyl-alpha-ionone and its structural analogues, such as α-ionone and α-isomethylionone. nih.govnih.gov This bioconversion is a significant area of research as it can produce novel compounds or offer a "natural" route to valuable fragrance chemicals. nih.gov Fungi like Aspergillus niger and various Streptomyces strains have demonstrated notable activity in converting these substrates. nih.govnih.govresearchgate.net

The process of biotransformation typically involves introducing the ionone substrate to a microbial culture and allowing it to ferment under controlled conditions, such as specific temperatures and aerobic environments. researchgate.net The reactions carried out by the microbes are often highly specific, leading to regio- and stereoselective modifications of the parent molecule. researchgate.net

The microbial transformation of methyl-alpha-ionone and its analogues yields a variety of oxidized products. nih.govnih.gov Studies utilizing the fungus Aspergillus niger on α-ionone, α-methylionone, and α-isomethylionone have identified several key metabolites. nih.govasm.org For α-ionone, the major products are cis-3-hydroxy-α-ionone, trans-3-hydroxy-α-ionone, and 3-oxo-α-ionone. nih.govnih.gov Other identified compounds include 2,3-dehydro-α-ionone and 3,4-dehydro-β-ionone. nih.gov Analogous hydroxylated and oxidized derivatives were identified from the bioconversion of α-methylionone and α-isomethylionone by the same fungus. nih.govnih.gov

The screening of numerous Streptomyces strains revealed their capacity for the regio- and stereoselective hydroxylation of α-ionone, exclusively forming (3R,6R)- and (3S,6S)-hydroxy-α-ionone. researchgate.net In another context, when α-ionone was used as a stabilizer in propellants, its primary degradation products under aging conditions were identified as 3-oxo-α-ionone, 4-oxo-β-ionone, and 4,5-epoxy-α-ionone. researchgate.net

| Parent Compound | Microorganism/Condition | Identified Metabolites/Products | Reference |

|---|---|---|---|

| α-Ionone | Aspergillus niger JTS 191 | cis-3-Hydroxy-α-ionone, trans-3-Hydroxy-α-ionone, 3-Oxo-α-ionone, 2,3-Dehydro-α-ionone, 3,4-Dehydro-β-ionone | nih.govnih.gov |

| α-Methylionone | Aspergillus niger JTS 191 | Analogous hydroxylated and oxidized products | nih.gov |

| α-Isomethylionone | Aspergillus niger JTS 191 | Analogous hydroxylated and oxidized products | nih.gov |

| α-Isomethylionone | Activated Sludge | 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)propan-2-one | nih.gov |

| α-Ionone | Streptomyces strains | (3R,6R)-hydroxy-α-ionone, (3S,6S)-hydroxy-α-ionone | researchgate.net |

| α-Ionone | Propellant Aging | 3-Oxo-α-ionone, 4-Oxo-β-ionone, 4,5-Epoxy-α-ionone | researchgate.net |

The biotransformation of methyl-alpha-ionone and related compounds is catalyzed by specific microbial enzymes. longdom.org The most common reactions are oxidations, which introduce oxygen-containing functional groups into the substrate molecule. nih.gov The enzymes primarily responsible for these modifications are monooxygenases, particularly cytochrome P450 monooxygenases (CYPs). nih.govlongdom.org These enzymes catalyze the insertion of one atom of molecular oxygen into a substrate, a key step in many metabolic pathways. longdom.org

Hydroxylases are a prominent class of monooxygenases involved in ionone biotransformation. researchgate.net They introduce hydroxyl (-OH) groups at specific positions on the ionone ring structure, a process known as hydroxylation. researchgate.net For example, various Streptomyces strains have been shown to perform highly regio- and stereoselective hydroxylation of α-ionone at the C-3 position. researchgate.net This activity is crucial for producing the hydroxy-α-ionone derivatives. researchgate.net

Epoxidases represent another key enzymatic activity. These enzymes catalyze the formation of an epoxide (a three-membered ring containing an oxygen atom) across a double bond. nih.gov The formation of β-ionone epoxide from β-ionone is a known transformation pathway. researchgate.net The identification of 4,5-epoxy-α-ionone as a degradation product of α-ionone in propellants also points to the action of epoxidases or a similar chemical oxidation process. researchgate.net

Based on the identification of various metabolites, researchers have proposed biotransformation pathways for α-ionone and its analogues. nih.gov For α-ionone conversion by Aspergillus niger, the primary metabolic route involves the oxidation of the cyclohexene (B86901) ring. nih.govasm.org The initial step is typically the hydroxylation at the C-3 position to form cis- and trans-3-hydroxy-α-ionone. nih.gov This intermediate can then be further oxidized at the same position to yield 3-oxo-α-ionone. nih.govnih.gov

The stereochemistry of these transformations is a critical feature. The enzymatic hydroxylation of racemic α-ionone by Streptomyces strains is highly selective. researchgate.net These bacteria exclusively form two enantiomers: (3R,6R)-hydroxy-α-ionone and (3S,6S)-hydroxy-α-ionone. researchgate.net This indicates that the hydroxylation at the C-3 position occurs with a specific orientation relative to the existing chiral center at C-6, demonstrating the high degree of stereo- and regioselectivity of the microbial enzymes involved. researchgate.net Similarly, in the biodegradation of α-isomethylionone, specific enantiomers of the resulting ketone product were synthesized to confirm the structure, highlighting the importance of stereochemical analysis in understanding these pathways. nih.gov

Environmental Fate and Degradation Mechanisms

The environmental fate of ionones is influenced by their physical and chemical properties. As volatile organic compounds, they can be released into the atmosphere. mdpi.com In aquatic environments, they may undergo degradation through various processes. One significant degradation pathway for β-ionone in water is UV photolysis. nih.gov Studies have shown that both direct UV photolysis and advanced oxidation processes like UV/chlorination are effective in breaking down β-ionone, with the latter being more efficient due to the generation of hydroxyl and chlorine radicals. nih.gov

The degradation of α-ionone has also been studied in the context of its use as a "green" stabilizer in chemical propellants. researchgate.net Over time and under accelerated aging conditions, α-ionone decomposes to react with species that cause propellant degradation. researchgate.net The main degradation products identified were 3-oxo-α-ionone, 4-oxo-β-ionone, and 4,5-epoxy-α-ionone, indicating that oxidation and epoxidation are key degradation mechanisms. researchgate.net Interestingly, it was observed that these daughter products may also possess a stabilizing effect. researchgate.net In soil and water, biodegradation by microorganisms, as seen in activated sludge, is another important mechanism for the removal of these compounds from the environment. nih.gov

Advanced Analytical Techniques for Research Characterization

Chromatographic Separations for Compound Analysis

Chromatographic methods are indispensable for separating complex mixtures and quantifying individual components, including Methyl-alpha-ionone (B1628513).

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for analyzing volatile and semi-volatile organic compounds like Methyl-alpha-ionone. It effectively separates components of a sample based on their boiling points and affinities for the stationary phase within the GC column. The subsequent mass spectrometry detector ionizes these separated compounds and analyzes their mass-to-charge ratios, providing both qualitative identification and quantitative data.

GC-MS is particularly valuable for assessing the purity of Methyl-alpha-ionone, identifying potential impurities or isomeric variations that could affect its olfactory profile or performance nih.gov. For "Methyl Ionone (B8125255) alpha" (CAS 127-42-4), a purity of at least 85% isomers has been reported takasago.com. This technique has also been employed to analyze ionones in complex matrices such as wine and chili peppers, enabling trace-level analysis and compositional profiling researchgate.netmdpi.comccsenet.org. The availability of GC-MS spectral data, including fragmentation patterns, aids in the definitive identification of Methyl-alpha-ionone nih.gov.

High-Performance Liquid Chromatography (HPLC) is another vital technique for the analysis of Methyl-alpha-ionone, especially when dealing with less volatile impurities or when precise quantification in complex samples is required. HPLC separates compounds based on their differential partitioning between a mobile liquid phase and a stationary phase within a column. Reversed-phase HPLC (RP-HPLC), often utilizing C18 stationary phases and mobile phases consisting of acetonitrile (B52724) or methanol (B129727) mixed with water and an acid modifier (like phosphoric or formic acid), is commonly employed for ionone analysis sielc.comsielc.com.

HPLC methods can be optimized for the separation and quantification of Methyl-alpha-ionone, allowing for the isolation of impurities and the accurate determination of its concentration in various formulations sielc.comsielc.com. Furthermore, coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) enhances sensitivity and selectivity, enabling detailed analysis, such as the separation of closely related isomers or derivatives, as demonstrated in studies involving alpha-ionone (B122830) synthesis and analysis nih.gov.

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques provide critical information about the molecular structure and electronic environment of Methyl-alpha-ionone.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive method for determining the precise molecular structure, connectivity, and stereochemistry of organic compounds. Both ¹H NMR and ¹³C NMR spectroscopy are routinely used to confirm the structural integrity of Methyl-alpha-ionone benchchem.com. The unique chemical shifts and coupling patterns observed in NMR spectra serve as a fingerprint for the molecule, allowing researchers to verify its identity and assess the presence of any structural isomers. Detailed ¹H NMR spectra, such as those available for alpha-ionone, illustrate the characteristic proton environments within the ionone structure, aiding in the comprehensive elucidation of molecular architecture chemicalbook.com.

Mass Spectrometry (MS) provides information about the molecular weight and structural features of Methyl-alpha-ionone by fragmenting the molecule into smaller ions. Electron ionization (EI) is a common method where the molecule is bombarded with electrons, leading to the formation of a molecular ion and subsequent fragmentation. The resulting fragmentation pattern is highly characteristic of the compound's structure.

For ionones, fragmentation typically involves pathways such as alpha-cleavage, beta-cleavage, and Retro Diels-Alder rearrangements, yielding specific fragment ions aaup.eduresearchgate.netlibretexts.orgmiamioh.edu. For instance, alpha-ionone exhibits characteristic fragment ions at m/z 121 (often the base peak), m/z 93, m/z 136, m/z 159, and m/z 177, which are diagnostic of its structure aaup.eduresearchgate.net. Analyzing these fragmentation patterns helps in confirming the presence of specific functional groups and structural motifs within Methyl-alpha-ionone.

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over conventional mass spectrometry by providing highly accurate mass measurements. This precision allows for the unambiguous determination of the elemental composition of Methyl-alpha-ionone. The exact mass of Methyl-alpha-ionone has been determined to be 206.167065321 Da nih.govnih.gov. This exact mass measurement is crucial for confirming the molecular formula (C₁₄H₂₂O) and distinguishing it from other compounds with similar nominal masses, thereby ensuring the highest level of confidence in its identification and purity assessment.

Data Tables

Table 1: Physicochemical Properties of Methyl-alpha-ionone

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂O | nih.govnih.gov |

| Molecular Weight | 206.32 g/mol | nih.govtakasago.combenchchem.com |

| Exact Mass | 206.167065321 Da | nih.govnih.gov |

Table 2: GC Purity Assessment for Methyl Ionone alpha

| Compound | Technique | Purity Specification | Source |

| Methyl Ionone alpha | GC | ≥ 85% isomers | takasago.com |

Table 3: Representative Mass Spectrometry Fragmentation Ions for Alpha-ionone

| Fragment m/z | Description / Fragmentation Pathway | Source |

| 121 | Base peak, common fragment ion (e.g., from α-cleavage) | aaup.eduresearchgate.net |

| 93 | Fragment ion (e.g., from m/z 121 loss of CO) | aaup.eduresearchgate.net |

| 136 | Fragment ion undergoing α- and β-cleavages | aaup.eduresearchgate.net |

| 177 | Vinylcyclohenium ion (e.g., from β-cleavage) | aaup.eduresearchgate.net |

| 77 | Fragment ion (e.g., from m/z 93 loss of methyl radical) | aaup.eduresearchgate.net |

Compound List

Methyl-alpha-ionone

Alpha-ionone

Alpha-isomethyl ionone

Methyl Ionone alpha

Investigation of Biological Activities and Molecular Mechanisms

Cellular and Subcellular Mechanistic Research

Studies have investigated the impact of Methyl-alpha-ionone (B1628513) and related compounds on key intracellular signaling pathways. While direct extensive data for Methyl-alpha-ionone specifically modulating PKA/CREB, cAMP, and AMPK pathways is not broadly detailed in the initial search results, the broader class of ionones and their derivatives are subjects of such investigations. For instance, research into plant-derived compounds often explores their effects on cellular signaling cascades, which could potentially include Methyl-alpha-ionone if found in such extracts. nmcg.nic.in

Methyl-alpha-ionone has been identified in plant extracts that exhibit effects on cell proliferation and apoptosis. For example, an extract from Achyranthes aspera L., which contains 8-Methyl-alpha-ionone, was noted in a study to induce cell cycle arrest and apoptosis in cervical cancer cells in vitro researchgate.net. Similarly, other ionone (B8125255) derivatives have been implicated in inducing cancer cell death through apoptosis and cell cycle arrest pathways researchgate.net. These findings suggest a potential role for Methyl-alpha-ionone in regulating these critical cellular processes, although direct mechanistic studies specifically isolating Methyl-alpha-ionone's action on these pathways require further detailed investigation. bocsci.com

Ionones, including Methyl-alpha-ionone, are known for their olfactory properties, indicating interactions with olfactory receptors. Methyl-alpha-ionone has been identified as a volatile compound contributing to the odor profile of green tea tnsroindia.org.in. The ability of such compounds to interact with olfactory receptors is fundamental to their role in flavor and fragrance applications. While the prompt mentions interactions with biological receptors, specific research detailing Methyl-alpha-ionone's binding affinities or functional consequences with a broad range of biological receptors beyond olfaction is not extensively detailed in the provided search snippets. bocsci.com

Role in Inter-Organismal Interactions and Biological Systems

Methyl-alpha-ionone has been identified as a component in various plant extracts, suggesting its potential involvement in plant physiology and inter-organismal interactions. For instance, it is listed as a volatile compound in green tea tnsroindia.org.in. Plant-derived compounds, including ionones, can play roles in plant defense mechanisms against herbivores, insects, and microorganisms, or in attracting pollinators. Phenolic compounds, often found alongside terpenoids like ionones, are known for their defense functions researchgate.net. While specific examples of Methyl-alpha-ionone's direct role in plant defense mechanisms are not explicitly detailed, its presence in plant volatiles points to its potential ecological significance.

In Vitro Enzymatic and Biocatalytic Studies with Methyl-alpha-ionone and Related Analogues

Research has explored the chromatographic separation of ionones, including 3-methyl-alpha-ionone, indicating their presence and analysis in various matrices. While direct in vitro enzymatic or biocatalytic studies focusing exclusively on Methyl-alpha-ionone are not extensively detailed in the initial search results, the broader context of ionone research includes their chemical characterization and analysis, which are foundational for such studies.,

Mechanistic Studies of Antioxidant Action in Ionone Analogues

The antioxidant properties of ionone analogues have been a subject of research. For example, compounds identified in green tea extracts, which may include ionones, have shown antioxidant activity tnsroindia.org.in. Studies on various plant extracts often investigate their antioxidant potential, and while specific mechanistic studies on Methyl-alpha-ionone's antioxidant action are not explicitly detailed in the provided snippets, the broader class of ionones and related plant metabolites are recognized for their antioxidant capabilities. For instance, taxifolin, a flavonoid, is noted for its potent antioxidant action and is studied alongside ionones in chromatographic analyses.

Computational Chemistry and in Silico Modeling

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity patterns of molecules like Methyl-alpha-ionone (B1628513). Studies have employed DFT at various levels of theory, such as B3LYP/6-311+G(2d,p), to optimize molecular geometries and simulate spectroscopic properties like FT-IR spectra, allowing for direct comparison with experimental data researchgate.netresearchgate.net. Time-Dependent DFT (TD-DFT) is utilized to simulate UV-Vis spectra and analyze electronic excitations, providing information about the molecule's interaction with light researchgate.netresearchgate.net.

Further analysis of electronic structure is often performed using Natural Bond Orbital (NBO) analysis. This method helps in understanding molecular stability, identifying active centers within the molecule, predicting its reactivity profile, and quantifying the extent of non-covalent interactions researchgate.netresearchgate.net. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is also employed to understand charge transfer phenomena and predict reactivity researchgate.netresearchgate.net. More advanced multiconfigurational quantum chemistry approaches have been used to track excited-state time evolution and electronic structure changes, even analyzing charge distribution across molecular fragments during these processes pnas.org. The presence of α,β-unsaturated ketone groups within the ionone (B8125255) structure is recognized as a key feature influencing its chemical reactivity industrialchemicals.gov.au.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are powerful tools for exploring the dynamic behavior and conformational flexibility of molecules. For ionones, including Methyl-alpha-ionone, MD simulations have been used to study their conformational landscapes and how they interact within specific environments, such as enzyme active sites uni-halle.deacs.org. These simulations analyze trajectories of internal coordinates to detect significant conformational changes and identify different conformers nih.gov. By simulating the molecule's movement over time, researchers can gain insights into its inherent flexibility, which is attributed to features like flatter potential energy surfaces, enabling better adaptation to binding pockets acs.org.

Techniques like steered MD (SMD) can be employed to accelerate the exploration of conformational space and transitions between different molecular states biorxiv.org. Parameters such as the radius of gyration (Rg) and collision cross-section (CCS) are often monitored in MD simulations to characterize molecular compactness and shape, respectively, providing quantitative data on conformational stability biorxiv.org.

Computational Approaches to Structure-Activity Relationship (SAR) Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of computational toxicology and drug discovery, aiming to correlate a molecule's chemical structure with its biological activity or property. For Methyl-alpha-ionone and related compounds, QSAR models have been developed to predict various endpoints, including toxicity and mutagenicity industrialchemicals.gov.auresearchgate.netinfona.pl. These models typically utilize a range of molecular descriptors (e.g., physicochemical properties, topological indices) and statistical methods, such as regression analysis, to establish predictive relationships researchgate.netinfona.plresearchgate.net. QSAR studies have identified structural alerts for potential mutagenicity based on specific molecular features within the ionone family industrialchemicals.gov.au.

Molecular docking is another vital computational approach used to predict how a molecule binds to a biological target, such as a protein receptor or enzyme active site. This method helps in understanding binding affinities and identifying key interaction sites, which is crucial for predicting biological activity and guiding the design of molecules with desired properties researchgate.networldscientific.com.

In Silico Modeling of Enzymatic Transformations and Metabolic Pathways

The enzymatic transformations and metabolic pathways involving Methyl-alpha-ionone and related compounds can be effectively modeled using in silico techniques. MD simulations, when applied in the context of enzyme active sites, allow researchers to study the substrate's binding modes and how the enzyme's structure influences catalytic control, thereby guiding enzyme engineering efforts for improved regioselectivity and enantioselectivity uni-halle.deacs.org. DFT calculations provide essential geometric parameters for understanding reaction mechanisms, such as C-H activation via hydrogen atom transfer (HAT) and epoxidation uni-halle.deacs.org.

Furthermore, computational approaches are employed in metabolic engineering to enhance the production of valuable compounds. Studies have explored retrobiosynthetic pathway design and enzyme engineering strategies, often involving promiscuous methyltransferases, to optimize the synthesis of related terpenoids like cis-α-irone nih.gov. Understanding the metabolic fate of ionones, which can involve hydroxylation and oxidation of the cyclohexene (B86901) ring, is also facilitated by computational analysis of known metabolic pathways industrialchemicals.gov.au.

Data Tables

Table 1: Computational Methods and Key Findings for Ionones

| Section | Computational Method | Key Findings/Applications | Source(s) |

| 6.1 | DFT (e.g., B3LYP/6-311+G(2d,p)) | Molecular structure optimization, FT-IR spectra simulation | researchgate.netresearchgate.net |

| 6.1 | TD-DFT | UV spectra simulation, electronic excitation analysis | researchgate.netresearchgate.net |

| 6.1 | NBO Analysis | Molecular stability, active centers, reactivity profile, non-covalent interactions | researchgate.netresearchgate.net |

| 6.1 | Frontier Molecular Orbital (FMO) Analysis | Reactivity assessment, charge transfer prediction | researchgate.netresearchgate.net |

| 6.1 | Multiconfigurational Quantum Chemistry | Excited-state time evolution, electronic structure changes, charge distribution | pnas.org |

| 6.2 | Molecular Dynamics (MD) Simulations | Conformational landscape analysis, substrate binding modes, dynamics of active sites | uni-halle.deacs.orgnih.govbiorxiv.orgub.edu |

| 6.2 | Steered MD (SMD) | Acceleration of conformational state transitions | biorxiv.org |

| 6.3 | QSAR Modeling | Prediction of toxicity (e.g., LD50, EC50), identification of mutagenicity alerts | industrialchemicals.gov.auresearchgate.netinfona.pl |

| 6.3 | Molecular Docking | Prediction of binding affinities to biological targets, identification of interaction sites | researchgate.networldscientific.com |

| 6.4 | DFT & MD in Enzyme Context | Geometric parameters for C-H activation, enzyme-substrate interaction studies, guidance for enzyme engineering | uni-halle.deacs.org |

Future Directions and Emerging Research Frontiers

Innovations in Sustainable Synthesis and Bioproduction Methodologies

The chemical industry is undergoing a paradigm shift towards greener and more sustainable manufacturing processes, and the synthesis of methyl-alpha-ionone (B1628513) is no exception. Traditional synthesis involves the condensation of citral (B94496) with methyl ethyl ketone followed by an acid-catalyzed cyclization. researchgate.netgoogle.com Innovations are focused on improving the efficiency and environmental footprint of this process.

Green Chemistry Approaches: Recent advancements include the development of one-pot synthesis methods that reduce waste, energy consumption, and the need for complex purification steps. google.com A patented method, for example, describes an efficient synthesis of alpha-iso-methyl ionone (B8125255), a key isomer, by using a stepwise addition of different catalysts in a single reaction vessel. google.com This approach boasts a high selectivity of over 95% and a molar yield of 95.0% based on citral, highlighting a significant step towards industrialized green synthesis. google.com Research into continuous flow setups is also proving fruitful, with optimization studies showing high conversion and selectivity while minimizing by-products and the use of polar solvents. researchgate.net

Bioproduction and Metabolic Engineering: Biocatalysis and fermentation offer a promising and sustainable alternative to chemical synthesis. The bioconversion of ionones and their derivatives using microorganisms like Aspergillus niger has been demonstrated. nih.govnih.gov Studies have shown that A. niger can convert α-ionone, α-methylionone, and α-isomethylionone into various hydroxylated and oxidized products, suggesting a potential metabolic pathway for producing these compounds. nih.govnih.gov The use of immobilized Aspergillus niger cells has been shown to improve reaction rates and resistance to the antifungal properties of the substrates, even allowing for repeated use for over 480 hours. nih.gov

Furthermore, the field of metabolic engineering is being harnessed to produce ionones in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. nih.govnih.gov This involves engineering the intricate terpenoid biosynthesis pathways. nih.govnih.govnumberanalytics.com By introducing and optimizing heterologous genes, such as those for carotenoid cleavage dioxygenases (CCDs), and balancing intracellular pathways, researchers can enhance the production of specific ionones. nih.govnih.gov For instance, engineering the CCD1 enzyme and fusing it with lycopene (B16060) ε-cyclase in E. coli significantly improved α-ionone production. nih.gov These synthetic biology strategies hold the potential to create tailored microbial cell factories for the sustainable and high-yield production of methyl-alpha-ionone. nih.govfrontiersin.orgalfa-chemistry.com

| Methodology | Description | Key Advantages | Relevant Findings/Examples |

|---|---|---|---|

| One-Pot Chemical Synthesis | Combines multiple reaction steps (e.g., condensation and cyclization) into a single reactor, minimizing intermediate isolation and purification. | Reduced waste, lower energy consumption, decreased equipment investment, and lower production costs. google.com | A method using citral and butanone with stepwise catalyst addition achieves >95% selectivity and 95% molar yield for alpha-iso-methyl ionone. google.com |

| Continuous Flow Synthesis | Reagents are continuously pumped through a reactor where the reaction occurs, allowing for precise control over parameters and scalability. | Enhanced safety, improved reproducibility and scalability, reduced by-products and polymerization. researchgate.net | Optimized conditions (≥90°C, 4 bar pressure) achieved 95% mole yield and 96% conversion. researchgate.net |

| Microbial Bioconversion | Utilizes whole microbial cells (e.g., fungi) to transform a precursor molecule into the desired product through their natural enzymatic machinery. | Uses renewable feedstocks, operates under mild conditions, can produce specific stereoisomers. | Aspergillus niger JTS 191 converts alpha-methylionone into various hydroxylated derivatives. nih.govnih.gov |

| Metabolic Engineering | Rational design and modification of metabolic pathways in host organisms (e.g., E. coli, yeast) to overproduce a target compound. | Sustainable production from simple carbon sources, potential for high yields, and creation of novel production platforms. nih.govnih.gov | Engineering of carotenoid cleavage dioxygenase 1 (CCD1) in E. coli led to a >2.5-fold improvement in α-ionone concentration. nih.gov |

Development of Advanced Analytical Platforms for Metabolomics and Interactomics

Understanding the complex biological and chemical systems involving methyl-alpha-ionone requires sophisticated analytical tools. The development of advanced analytical platforms is crucial for both quality control in production and for elucidating its role in biological systems (metabolomics) and its interactions with other molecules (interactomics). rug.nl

The primary platforms for the analysis of volatile and semi-volatile compounds like methyl-alpha-ionone are based on mass spectrometry (MS) coupled with chromatographic separation techniques. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established and powerful technique for analyzing volatile compounds. youtube.com It is highly suitable for separating the various isomers of methyl-alpha-ionone and providing detailed structural information for their identification and quantification. creative-proteomics.comcreative-proteomics.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing less volatile or thermally unstable derivatives and metabolites of methyl-alpha-ionone. nih.govcreative-proteomics.com This platform is essential for metabolomics studies where a broad range of compounds with varying polarities are analyzed. nih.gov

These platforms are central to metabolomics, an approach that aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. rug.nl For ionones, this can reveal the products of bioconversion or the metabolic impact of the compound on a cell or organism. nih.gov

Interactomics, the study of the interactions between molecules, represents a newer frontier. While direct interactomics studies on methyl-alpha-ionone are emerging, the analytical platforms developed for metabolomics are foundational. Identifying the proteins that methyl-alpha-ionone binds to (its "interactome") can be achieved using techniques like affinity chromatography-mass spectrometry, where a modified ionone molecule is used to "pull out" its binding partners from a complex biological mixture.

| Analytical Platform | Principle | Application to Methyl-alpha-ionone | Strengths |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling point and polarity, followed by ionization and mass analysis for identification. nih.gov | Isomer separation, purity analysis, quantification in essential oils and fragrance mixtures, analysis of bioconversion products. researchgate.netnih.gov | High resolution for volatile compounds, extensive spectral libraries for identification. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid phase based on their physicochemical properties, followed by mass analysis. nih.gov | Analysis of metabolites from biological systems, identification of less volatile derivatives, quality control of raw materials. creative-proteomics.com | Suitable for a wide range of polarities and molecular weights, gentle ionization for fragile molecules. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about molecules in solution based on the magnetic properties of atomic nuclei. rug.nl | Unambiguous structure elucidation of novel isomers or metabolites, stereochemistry determination. researchgate.netrug.nl | Non-destructive, provides detailed structural connectivity, quantitative. rug.nl |

Exploration of Novel Biological Targets and Mechanistic Modalities

While prized for its scent, research is beginning to uncover the biological activities of ionones, suggesting they are not inert molecules but can interact with specific cellular targets and modulate signaling pathways. nih.govmdpi.com Much of the current research has focused on α- and β-ionone, but these findings provide a roadmap for investigating the specific biological effects of methyl-alpha-ionone.

A key target identified for ionones is the olfactory receptor OR51E2 , which is ectopically expressed in various tissues outside the nose, including the skin and prostate cancer cells. nih.govfrontiersin.org Studies have shown that binding of ionones to this G protein-coupled receptor (GPCR) can trigger downstream signaling cascades. frontiersin.org For example, activation of OR51E2 by β-ionone can lead to an increase in intracellular calcium, activation of protein kinases like ERK1/2 and AKT, and ultimately influence cell proliferation and migration. frontiersin.org Interestingly, some studies suggest α-ionone can act as an antagonist to β-ionone at this receptor, indicating that different ionone structures can have distinct, and even opposing, effects. mdpi.comnih.gov

Other potential signaling pathways that may be modulated by ionones include:

The Hippo Pathway: α-Ionone has been shown to induce apoptosis in certain cancer cells by activating the Hippo signaling axis, a key regulator of cell growth and organ size. medchemexpress.com

Cell Cycle Regulation: β-ionone has been reported to cause cell cycle arrest by affecting the expression of regulatory proteins like p21 and p27. nih.gov

Apoptosis Pathways: Ionones can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, steering cells toward programmed cell death. nih.gov

The exploration of these targets and pathways for methyl-alpha-ionone is a key area for future research. Understanding its specific mechanism of action could open up applications beyond fragrance, potentially in dermatology or as a pharmacological tool.

| Potential Biological Target/Pathway | Description | Known Effects of Related Ionones | Potential Relevance for Methyl-alpha-ionone |

|---|---|---|---|

| Olfactory Receptor 51E2 (OR51E2) | An ectopically expressed G protein-coupled receptor found in various tissues. nih.govfrontiersin.org | β-ionone acts as an agonist, influencing cell migration and proliferation; α-ionone may act as an antagonist. mdpi.comfrontiersin.org | Investigation of agonist or antagonist activity to understand its influence on cell behavior. |

| Hippo Signaling Pathway | A signaling network that controls cell proliferation and apoptosis. medchemexpress.com | α-ionone activates the LATS-YAP-TAZ signaling axis, leading to apoptosis. medchemexpress.com | Potential to modulate cell growth and survival in various cell types. |

| MAPK/ERK Pathway | A central signaling cascade involved in transmitting extracellular signals to intracellular targets, regulating cell growth, differentiation, and stress responses. nih.gov | β-ionone activates ERK1/2 as part of the OR51E2 downstream signaling. frontiersin.org | Could influence cellular responses to external stimuli and impact cell fate. |

| PI3K/Akt Pathway | A critical pathway for regulating the cell cycle, survival, and metabolism. nih.gov | β-ionone activates Akt in retinal pigment epithelial cells. frontiersin.org | Potential role in cell survival, metabolism, and growth regulation. |

Integration of Omics Data for Systems-Level Understanding of Ionone Biology

To fully comprehend the complex biology of ionones, from their biosynthesis to their cellular effects, a systems-level approach is necessary. This involves the integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—to build comprehensive models of the underlying biological processes. nih.govnih.gov

This integrated approach is already being applied to understand fragrance and color formation in flowers. researchgate.netresearchgate.net For instance, by combining transcriptomics (measuring gene expression) and metabolomics (measuring metabolite levels), researchers can identify the specific genes and enzymes responsible for producing fragrance compounds like ionones and the transcription factors that regulate their expression. researchgate.netjournalssystem.com

In the context of methyl-alpha-ionone, a systems biology approach could unravel:

Biosynthetic Networks: By analyzing the transcriptome and proteome of a plant or engineered microbe, one can identify all the enzymes involved in the methyl-alpha-ionone production pathway and how their expression is coordinated. nih.govnih.gov

Regulatory Mechanisms: Integrated analysis can uncover the transcription factors and signaling molecules that control the output of the ionone biosynthetic pathway in response to developmental or environmental cues. nih.govjournalssystem.com

Cellular Response Networks: When a cell is exposed to methyl-alpha-ionone, a multi-omics analysis can provide a snapshot of all the genes, proteins, and metabolites that change in response. This can reveal the full spectrum of its biological activity and identify novel targets and mechanisms of action. nih.gov

Such studies generate vast amounts of data that require sophisticated bioinformatics tools for analysis and visualization, ultimately bridging the gap from genotype to phenotype and providing a holistic understanding of ionone biology. nih.gov

Applications in Advanced Chemical Technologies

While the primary application of methyl-alpha-ionone remains in the fragrance industry, its unique chemical structure makes it a candidate for use in other advanced chemical technologies. nih.govtakasago.com

Advanced Fragrance Systems: The use of methyl-alpha-ionone in perfumery is itself a highly advanced application of chemical technology, requiring deep knowledge of structure-odor relationships and material compatibility. Future research will likely focus on developing advanced delivery systems, such as encapsulation technologies, that allow for the controlled release of the fragrance over time, enhancing its longevity in products like detergents and personal care items.

Chemical Intermediate: The ionone scaffold is a valuable building block in organic synthesis. For example, β-ionone is a well-known precursor in the industrial synthesis of Vitamin A. wikipedia.org Similarly, the reactive functional groups (a ketone and a double bond) in methyl-alpha-ionone make it a versatile chemical intermediate for the synthesis of more complex molecules. It could serve as a starting material for novel pharmaceuticals, agrochemicals, or specialty polymers.

Polymer and Materials Science: Terpenoids, the class of molecules to which ionones belong, are being explored as renewable feedstocks for the synthesis of bio-based polymers. The double bond in the methyl-alpha-ionone structure could potentially be used in polymerization reactions to create novel plastics or resins with unique properties derived from its bulky cyclohexene (B86901) ring structure.

Q & A

What are the standard analytical techniques for characterizing Methyl-alpha-ionone's structural and chemical properties in academic research?

Answer: Key techniques include nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and infrared (IR) spectroscopy for functional group identification. For reproducibility, document parameters like molecular weight (192.30 g/mol), CAS number (127-41-3), and IUPAC name [(E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one] to align with standardized reporting . Tabulate bond lengths and spectral data in appendices to avoid cluttering the main text .

What methodologies are recommended for synthesizing Methyl-alpha-ionone in laboratory settings while ensuring purity?

Answer: Use condensation reactions between ketones and aldehydes under controlled pH and temperature. Specify reagents (e.g., acetone derivatives), catalysts, and purification steps (e.g., distillation or recrystallization). Report purity levels (≥90%) and storage conditions (e.g., inert atmosphere, −20°C) to ensure reproducibility . Include batch-specific details (e.g., manufacturer, lot number) to address variability in synthetic yields .

How can researchers resolve contradictions between in vitro and in vivo toxicity data for Methyl-alpha-ionone?

Answer: Conduct sensitivity analyses to assess confounding variables (e.g., metabolic differences, dosage forms). For instance, Wild et al. (1983) reported negative mutagenicity in Salmonella assays but noted potential metabolic activation gaps . Use multi-database meta-analyses to harmonize findings across studies, ensuring independent replication in each dataset . Address discrepancies by comparing experimental conditions (e.g., exposure duration, cell lines) .

What statistical approaches are suitable for analyzing dose-response relationships in Methyl-alpha-ionone's pharmacological studies?

Answer: Apply nonlinear regression models (e.g., Hill equation) to quantify EC50 values. For multi-modal data, use hierarchical Bayesian models to account for inter-study variability. Include uncertainty analyses (e.g., Monte Carlo simulations) for risk assessment, as seen in WHO intake studies (0.035 mg/person/day in Europe) . Raw data should be archived in appendices, while processed data (e.g., normalized response curves) are presented in the main text .

How should researchers design comparative studies between Methyl-alpha-ionone and structurally related ionones (e.g., α-ionone, β-ionone)?

Answer: Standardize assays (e.g., olfactory receptor binding, cytotoxicity) across compounds to isolate structural effects. For example, compare cyclohexenyl substituents' influence on volatility or receptor affinity. Use matched controls and blinded protocols to reduce bias. Reference existing intake data (e.g., α-ionone: 0.31 mg/person/day) to contextualize biological relevance .

What are the critical parameters to document when reporting Methyl-alpha-ionone's experimental use in sensory studies?

Answer: Include purity (≥90%), solvent choice (e.g., ethanol vs. dimethyl sulfoxide), and concentration ranges tested. For human trials, specify ethical approvals, sample demographics, and blinding protocols. Use validated scales (e.g., visual analog scales) for odor intensity ratings. Replicate methods from prior studies (e.g., Wild et al., 1983) to enhance cross-study comparability .

How can reproducibility be ensured in studies investigating Methyl-alpha-ionone's interactions with olfactory receptors?

Answer: Publish detailed protocols for receptor expression systems (e.g., HEK293 cells) and ligand preparation. Share raw electrophysiological data (e.g., dose-response curves) in open repositories. Use triple-blind designs in human trials and report dropout rates. Adhere to IUPAC nomenclature to avoid ambiguity in structural descriptions .

What strategies mitigate bias in human sensory evaluations of Methyl-alpha-ionone?

Answer: Implement randomization of sample presentation and counterbalance testing sequences. Use placebo controls (e.g., odorless solvents) and validate participant anosmia thresholds pre-study. For data analysis, apply mixed-effects models to account for individual variability. Reference frameworks from qualitative research to address subjective interpretation biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products